

Comparative Docking Analysis of Ethyl 2-aminopyrimidine-5-carboxylate Derivatives in Drug Discovery

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Compound of Interest

Compound Name: Ethyl 2-aminopyrimidine-5-carboxylate

Cat. No.: B112800

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This guide provides a comparative overview of molecular docking studies conducted on various derivatives of **Ethyl 2-aminopyrimidine-5-carboxylate**. This core structure is a significant pharmacophore in the development of targeted therapeutic agents, particularly kinase inhibitors. The following sections detail the binding affinities of these derivatives against several protein targets, the experimental protocols used in these computational studies, and conceptual diagrams to illustrate the underlying scientific processes.

Data Presentation: Comparative Docking Scores

The efficacy of a potential drug molecule is often initially assessed by its binding affinity to a target protein in computational docking studies. The data below, synthesized from multiple research endeavors, compares the binding energies and inhibitory concentrations of various **Ethyl 2-aminopyrimidine-5-carboxylate** derivatives against different biological targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Derivative ID/Name	Target Protein	Docking Score (kcal/mol)	Key Interacting Residues	Predicted Activity	Reference
Series 4					
Compound 4a	Cyclin-Dependent Kinase 2 (CDK2)	-7.7	Not Specified	Antioxidant	[1]
Compound 4b	Cyclin-Dependent Kinase 2 (CDK2)	-7.4	Not Specified	Antioxidant	[1]
Compound 4c	Cyclin-Dependent Kinase 2 (CDK2)	-7.9	Not Specified	Antioxidant	[1]
Compound 4h	Cyclin-Dependent Kinase 2 (CDK2)	-7.5	Not Specified	Antioxidant	[1]
Series Ax					
Compound Ax1	Cyclin-Dependent Kinase 8 (CDK8)	Moderate to good	Not Specified	Anticancer	[2]
Compound Ax9	Cyclin-Dependent Kinase 8 (CDK8)	Moderate to good	Not Specified	Anticancer	[2]
Compound Ax10	Cyclin-Dependent	Moderate to good	Not Specified	Anticancer	[2]

Kinase 8
(CDK8)Ethyl
pyrimidine-
quinolinecarb
oxylates

Compound 16a	human Lactate Dehydrogena se A (hLDHA)	IC50 \approx 1 μ M	Not Specified	Anticancer	[3]
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Compound 18b	human Lactate Dehydrogena se A (hLDHA)	IC50 \approx 1 μ M	Not Specified	Anticancer	[3]
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Compound 18c	human Lactate Dehydrogena se A (hLDHA)	IC50 \approx 1 μ M	Not Specified	Anticancer	[3]
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Compound 18d	human Lactate Dehydrogena se A (hLDHA)	IC50 \approx 1 μ M	Not Specified	Anticancer	[3]
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Thieno[2,3-
d]pyrimidine
Derivatives

Compound 5b	EGFRWT	Good	Not Specified	Anti- proliferative	[4]
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Compound 5b	EGFRT790M	Good	Not Specified	Anti- proliferative	[4]
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Aminopyrimid
ine Hybrids

Compound 6c	Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)	IC50 = 0.9 ± 0.03 µM	Met793	Anti- proliferative	[5]
Compound 10b	Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)	IC50 = 0.7 ± 0.02 µM	Met793	Anti- proliferative	[5]

Note: The table presents a summary of findings from various studies. Direct comparison of docking scores should be done with caution as methodologies can differ between studies.

Experimental Protocols: Molecular Docking Methodology

The following outlines a generalized protocol for the molecular docking of **Ethyl 2-aminopyrimidine-5-carboxylate** derivatives, based on common practices reported in the cited literature.[\[2\]](#)[\[6\]](#)

1. Ligand Preparation:

- The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software like ChemDraw.
- These structures are then converted to 3D formats.
- Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This is often done using software packages like MOE (Molecular Operating Environment) or AutoDock Tools.

2. Protein Preparation:

- The 3D crystallographic structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are typically removed from the protein structure.
- Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or structural anomalies.
- The active site for docking is defined, usually based on the location of the co-crystallized ligand or through literature information.

3. Molecular Docking Simulation:

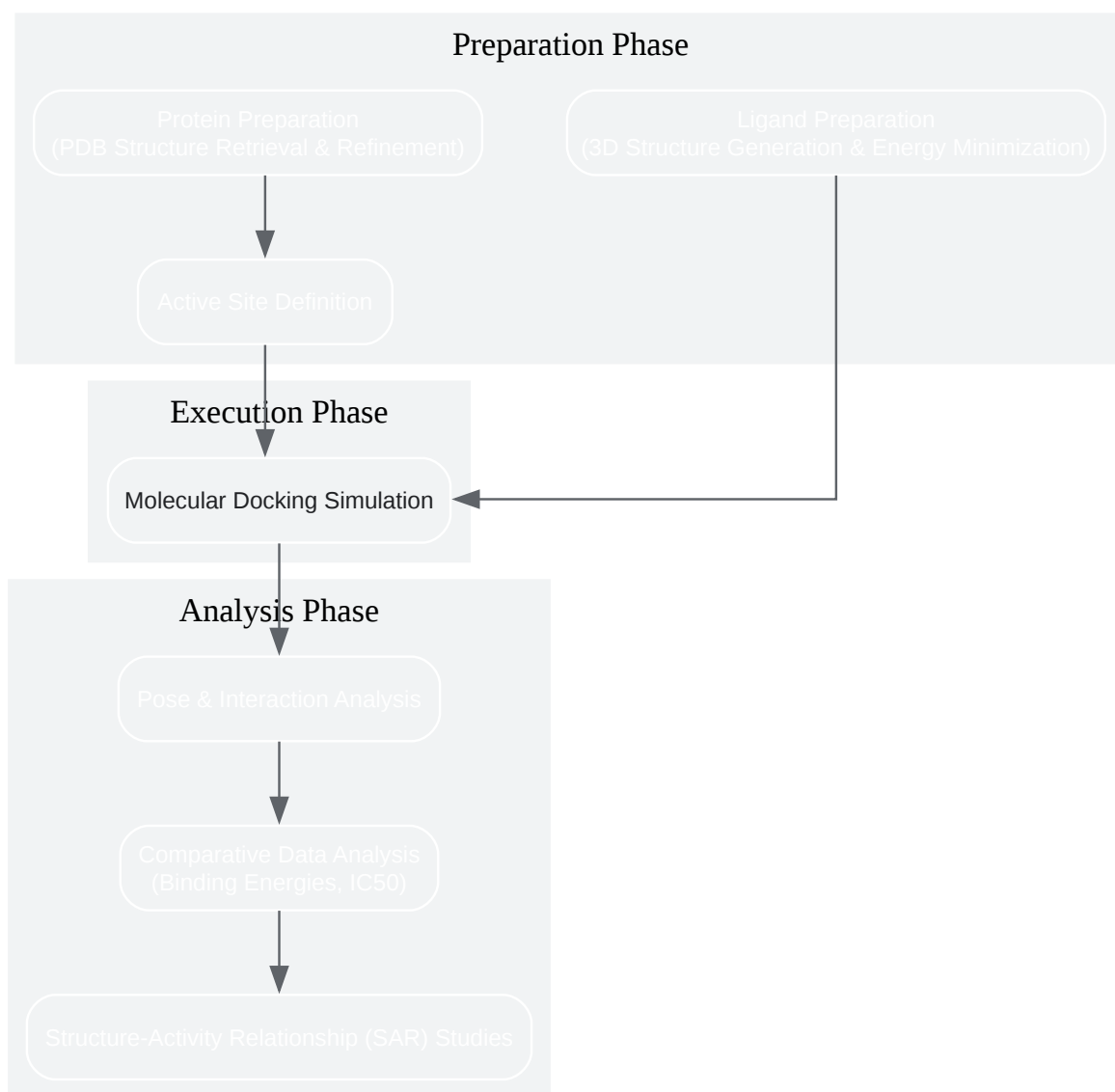
- Molecular docking is performed using software such as AutoDock, MOE, or Schrödinger Suite.
- The prepared ligands are docked into the defined active site of the prepared protein.
- The docking algorithm explores various possible conformations and orientations of the ligand within the active site and calculates the binding affinity (docking score) for each pose.
- The resulting docked poses are ranked based on their scores, and the top-ranked poses are selected for further analysis.

4. Analysis of Docking Results:

- The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site are visualized and analyzed.
- The docking results are validated by comparing the binding mode of the most promising derivatives with known inhibitors or by correlating the docking scores with experimental biological activity data.

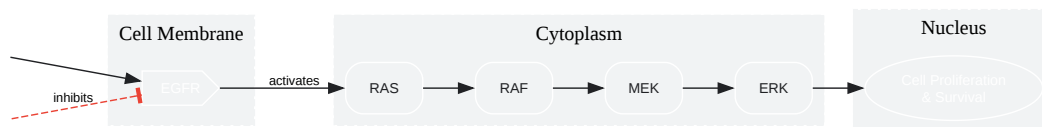
Visualizations: Workflows and Pathways

The following diagrams illustrate the typical workflow of a comparative docking study and a conceptual signaling pathway where these pyrimidine derivatives might act as inhibitors.



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Comparative Molecular Docking Workflow



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Conceptual EGFR Signaling Pathway Inhibition

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